Avvypwt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

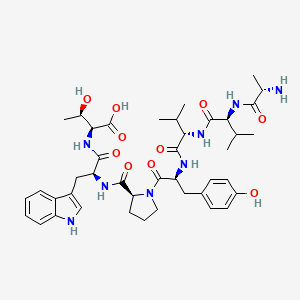

Seine chemische Formel lautet C₄₂H₅₈N₈O₁₀ und es hat ein Molekulargewicht von 834,97 Da . Diese Verbindung ist bekannt für ihre biologische Aktivität, insbesondere im Bereich der Neurobiologie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AVVYPWT beinhaltet die Festphasenpeptidsynthese (SPPS), ein übliches Verfahren zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz. Nachfolgende Aminosäuren werden schrittweise einzeln hinzugefügt, wobei Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) verwendet werden. Jeder Kupplungsschritt wird von einem Entschützungsschritt gefolgt, um die Schutzgruppe von der Aminosäure zu entfernen, so dass die nächste Aminosäure hinzugefügt werden kann.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von this compound unter Verwendung automatisierter Peptidsynthesizer hochskaliert werden. Diese Maschinen automatisieren die sich wiederholenden Schritte der SPPS, was die Effizienz erhöht und das Risiko menschlicher Fehler verringert. Nach der Synthese wird das Peptid vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AVVYPWT kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest in this compound kann oxidiert werden, um N-Formylkynurenin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Analoga von this compound zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Ameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können als Reduktionsmittel verwendet werden.

Substitution: Aminosäurederivate mit verschiedenen Seitenketten können im SPPS-Prozess verwendet werden, um substituierte Analoga zu erzeugen.

Hauptprodukte, die gebildet werden

Oxidation: N-Formylkynurenin aus der Tryptophanoxidation.

Reduktion: Freie Thiolgruppen aus der Reduktion von Disulfidbrücken.

Substitution: Verschiedene Analoga von this compound mit modifizierten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

AVVYPWT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungstechniken verwendet.

Biologie: Wird auf seine Rolle bei der neuronalen Signalübertragung und dem Neuroprotection untersucht.

Medizin: Wird für potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen und Schmerzbehandlung untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen Rezeptoren im Nervensystem. Es bindet an und aktiviert Neuropeptidrezeptoren, was zur Modulation intrazellulärer Signalwege führt. Dies kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. Schmerzlinderung, Neuroprotection und Modulation der Neurotransmitterfreisetzung. Die genauen molekularen Zielstrukturen und Signalwege, die an diesen Wirkungen beteiligt sind, sind noch Gegenstand der Forschung.

Wirkmechanismus

The mechanism of action of AVVYPWT involves its interaction with specific receptors in the nervous system. It binds to and activates neuropeptide receptors, leading to the modulation of intracellular signaling pathways. This can result in various physiological effects, such as pain relief, neuroprotection, and modulation of neurotransmitter release. The exact molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

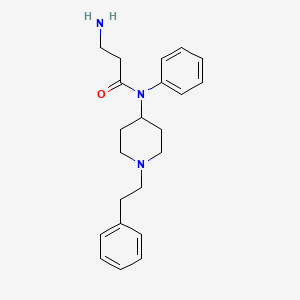

AVVYPWT kann mit anderen Neuropeptiden verglichen werden, wie z. B.:

Substanz P: Ein weiteres Neuropeptid, das an der Schmerzübertragung und Entzündung beteiligt ist.

Neuropeptid Y: Beteiligt an der Regulierung des Appetits und der Stressreaktionen.

Endorphine: Peptide, die als natürliche Schmerzmittel und Stimmungsaufheller wirken.

Im Vergleich zu diesen Neuropeptiden ist this compound einzigartig in seiner spezifischen Aminosäuresequenz und seinen potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und Schmerzbehandlung.

Eigenschaften

Molekularformel |

C42H58N8O10 |

|---|---|

Molekulargewicht |

835.0 g/mol |

IUPAC-Name |

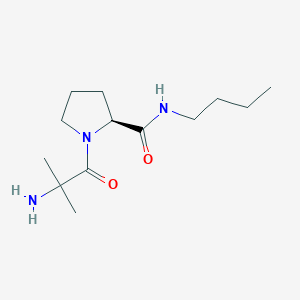

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C42H58N8O10/c1-21(2)33(48-40(57)34(22(3)4)47-36(53)23(5)43)39(56)46-31(18-25-13-15-27(52)16-14-25)41(58)50-17-9-12-32(50)38(55)45-30(37(54)49-35(24(6)51)42(59)60)19-26-20-44-29-11-8-7-10-28(26)29/h7-8,10-11,13-16,20-24,30-35,44,51-52H,9,12,17-19,43H2,1-6H3,(H,45,55)(H,46,56)(H,47,53)(H,48,57)(H,49,54)(H,59,60)/t23-,24+,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

JZZWLFSCHMSJQR-XXWLAZNXSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)

![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)

![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)

![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)